6-Chlorohexan-1-amine

Descripción general

Descripción

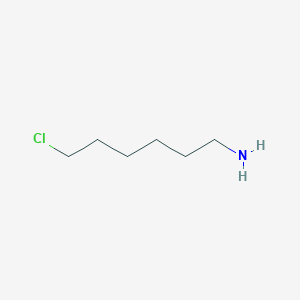

1-Hexanamine, 6-chloro- , also known as 6-chlorohexan-1-amine , is a chemical compound with the molecular formula C₆H₁₄ClN . Its average mass is approximately 135.64 Da . This compound contains a chlorine atom attached to the sixth carbon of a hexane chain.

Molecular Structure Analysis

The molecular structure of 1-Hexanamine, 6-chloro- consists of a six-carbon linear alkane chain (hexane) with a chlorine atom substituting one of the carbon atoms. The IUPAC name for this compound is 6-chloro-1-hexanamine .

Aplicaciones Científicas De Investigación

Chlorination and Organic Synthesis

1-Hexanamine, 6-chloro- is involved in various chlorination processes and organic synthesis. It acts as an intermediate or reactant in different chemical reactions. For instance, it's used in the efficient ortho-chlorination of aryls using 1-chloro-1,2-benziodoxol-3-one under aqueous conditions, exhibiting the utility of this compound in introducing chlorine atoms into organic molecules in a selective manner (Vinayak et al., 2018). Additionally, 6-chloro-1-hexene and 8-chloro-1-octene, related compounds to 1-Hexanamine, 6-chloro-, have been synthesized and studied, further illustrating the importance of such chlorinated hexanes in chemical synthesis (Mazerolles et al., 2003).

Thermal Transport and Material Interfaces

1-Hexanamine, 6-chloro- and its derivatives play a role in studying thermal transport across interfaces, particularly between hard and soft materials. The hydrogen bond interactions between different organic liquids, including derivatives of hexane, and surface functionalizations play a critical role in determining the efficiency of interfacial thermal transport. This is crucial for designing materials and structures for various applications (Zhang et al., 2016).

Environmental Reactions and Transformations

Chlorinated compounds like 1-Hexanamine, 6-chloro- are involved in significant environmental reactions. For instance, the fate of sulfamethoxazole, a sulfonamide antibacterial, is heavily influenced by chlorination processes, with implications for water treatment and environmental chemistry. Understanding these processes helps assess the fate and removal efficiency of such compounds in municipal wastewaters and affected drinking waters (Dodd & Huang, 2004).

Electrophilic Chlorination in Industrial Applications

The utility of compounds like 1-Hexanamine, 6-chloro- extends to electrophilic chlorination processes. These processes are fundamental in the practical and efficient chlorination of nitrogen-containing heterocycles, selected classes of arenes, BODIPY dyes, and pharmaceuticals. The scalability and stability of the reagents used for these processes highlight their potential for industrial application (Wang et al., 2016).

Propiedades

IUPAC Name |

6-chlorohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN/c7-5-3-1-2-4-6-8/h1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVUONUBXHYGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591199 | |

| Record name | 6-Chlorohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16036-99-0 | |

| Record name | 6-Chlorohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((1H-benzo[d]imidazol-2-yl)methyl)-4-chloroaniline](/img/structure/B3048121.png)

![7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3048123.png)